molecular formula C9H18Cl2N2O2 B2498730 1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride CAS No. 2416234-33-6

1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride

Cat. No.: B2498730
CAS No.: 2416234-33-6
M. Wt: 257.16
InChI Key: WCRRIIGHCBVLDO-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride is a chemical compound with the molecular formula C9H16N2O2.2ClH. It is a derivative of piperidine and azetidine, both of which are significant in medicinal chemistry due to their biological activities. This compound is often used in research and development within the pharmaceutical industry.

Preparation Methods

The synthesis of 1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride typically involves the reaction of azetidine and piperidine derivatives under specific conditions. One common synthetic route includes the use of azetidine-3-carboxylic acid and piperidine-4-carboxylic acid, followed by a series of reactions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the type of reaction and the conditions employed .

Scientific Research Applications

1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.2ClH/c12-9(13)7-1-3-11(4-2-7)8-5-10-6-8;;/h7-8,10H,1-6H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQNVRJAQKEUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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